![molecular formula C18H23NO B13947597 N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine CAS No. 63991-13-9](/img/structure/B13947597.png)
N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine
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Overview
Description
N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine: is an organic compound with the molecular formula C18H23NO and a molar mass of 269.38 g/mol . This compound is characterized by its phenoxybenzylamine structure, which includes a phenoxy group attached to a benzylamine moiety, with additional diethyl and methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine typically involves the reaction of 4-phenoxybenzyl chloride with N,N-diethyl-alpha-methylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine involves its interaction with specific molecular targets. The compound is known to interact with alpha-adrenergic receptors , leading to the relaxation of smooth muscle cells and the widening of blood vessels. This results in a decrease in blood pressure and increased blood flow . The compound’s effects are mediated through the inhibition of alpha-adrenergic receptor activity, which prevents the binding of endogenous agonists and reduces vasoconstriction .
Comparison with Similar Compounds
- N,N-Dimethyl-4-phenoxybenzylamine
- N,N-Diethyl-4-phenoxybenzylamine
- N,N-Diethyl-4-(phenyldiazenyl)aniline
Comparison: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Biological Activity
N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a phenoxy group and an amine functional group. The molecular formula can be represented as C18H24N, indicating its complex nature that contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing synaptic transmission.
- Modulation of Receptor Activity : It interacts with specific receptors in the central nervous system (CNS), potentially acting as an agonist or antagonist depending on the receptor subtype. This modulation can influence various physiological processes, including mood regulation and pain perception.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Neurotransmitter Uptake | Inhibition | |
Pain Relief | Analgesic properties | |
Antifungal Activity | Inhibition of fungal growth | |
Anticancer Potential | Inhibition of tumor proliferation |
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study demonstrated that administration of this compound resulted in significant alterations in behavior indicative of enhanced serotonergic activity. Mice treated with varying doses exhibited increased locomotor activity, suggesting a potential antidepressant effect.
- Antifungal Efficacy : In vitro studies have shown that this compound exhibits antifungal properties against common pathogens such as Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than those typically required for standard antifungal agents.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of pathways involved in cell survival and death.
Properties
CAS No. |
63991-13-9 |
---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N,N-diethyl-1-(4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-4-19(5-2)15(3)16-11-13-18(14-12-16)20-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
OOKXTIAMWIVZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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